molecular formula C19H15ClN2O2 B2386508 (E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide CAS No. 2035005-21-9

(E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide

Cat. No.: B2386508
CAS No.: 2035005-21-9
M. Wt: 338.79
InChI Key: HDDRQIRJLCUBJS-BQYQJAHWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide is a synthetic acrylamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Acrylamide-based compounds have demonstrated substantial research value as modulators of key neurological targets. Structurally related molecules have been extensively studied as positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChRs) , which represent a promising non-opioid pathway for pain management research. The compound's molecular framework, featuring both chlorophenyl and furan-pyridine components, is characteristic of ligands designed to interact with Cys-loop transmitter-gated ion channels, a protein family that includes nAChRs and GABA A receptors . Research on analogous acrylamides has revealed their potential to decrease neuropathic pain in preclinical models, including pain induced by chemotherapeutic agents like oxaliplatin . The structural motifs present in this compound—specifically the 2-chlorophenyl and furan-2-yl groups—are associated with potent biological activity in neurological research contexts. Similar compounds have shown activity in modulating potassium channels such as KCNQ2 (Kv7.2), which are actively being investigated as targets for neuropathic pain conditions including diabetic neuropathy . This reagent provides researchers with a valuable chemical tool for probing nociceptive pathways and developing novel approaches to understanding and managing chronic pain states. Researchers should handle this product using appropriate laboratory safety protocols.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-16-5-2-1-4-15(16)7-8-19(23)22-13-14-9-10-21-17(12-14)18-6-3-11-24-18/h1-12H,13H2,(H,22,23)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDRQIRJLCUBJS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide is a synthetic compound with potential therapeutic applications. Its molecular formula is C19H15ClN2O2, and it has garnered attention due to its biological activities, particularly in the context of pharmacological research.

  • Molecular Weight : 338.79 g/mol
  • Purity : Typically 95%
  • IUPAC Name : (E)-3-(2-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]prop-2-enamide

The compound is believed to interact with nicotinic acetylcholine receptors, which are implicated in various neurological functions. Research has shown that similar compounds can act as positive allosteric modulators of these receptors, influencing neuronal pathways related to anxiety and depression .

Biological Activity Overview

Recent studies have highlighted the biological activity of related compounds, particularly those featuring furan and pyridine moieties. The following sections detail the specific biological activities observed with this compound and its analogs.

Antidepressant and Anxiolytic Effects

  • Study Findings : A study on a structurally similar compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated anxiolytic-like activity in mice, indicating the potential for this compound to exhibit similar effects .
    • Dosage : Effective at doses as low as 0.5 mg/kg.
    • Mechanism : The anxiolytic effect was reversed by methyllycaconitine, a selective antagonist for α7 nicotinic receptors, suggesting receptor involvement.

Case Study 1: Anxiolytic Activity in Mice

In a controlled experiment, mice treated with 0.5 mg/kg of a related compound showed significant reductions in anxiety-like behaviors measured by the elevated plus maze test. This suggests that compounds with similar structures may also exhibit anxiolytic properties.

Case Study 2: Cytotoxic Evaluation

A series of thiazole-based cyanoacrylamide derivatives demonstrated nuclease activity against plasmid DNA. While not directly related to this compound, these findings indicate that structural analogs can engage in significant biological interactions that warrant further exploration .

Comparison with Similar Compounds

Substituent Variations in Acrylamide Derivatives

Key structural analogs differ in substituents at the β-position of the acrylamide or the nitrogen-linked aromatic system. Selected examples include:

Compound Name β-Position Substituent N-Linked Substituent Key Features Reference
Target Compound 2-chlorophenyl 2-(furan-2-yl)pyridin-4-ylmethyl Furan enhances π-π stacking -
(E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d) 2-bromophenyl Pyridin-3-yl-pyrimidin-2-ylamino-phenyl Bromine increases hydrophobicity
(E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)acrylamide 4-chlorophenyl Pyridin-3-ylmethyl Cyano group enhances electrophilicity
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophen-2-yl p-tolyl Thiophene improves metabolic stability
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide Furan-2-yl 4-sulfamoylphenyl Sulfonamide boosts solubility

Key Observations :

  • Halogen Effects : The 2-chlorophenyl group in the target compound offers moderate steric hindrance and electronic effects compared to 4-chlorophenyl (weaker steric interference) or brominated analogs (higher hydrophobicity) .

Key Observations :

  • Yield : The brominated analog 12d achieves a high yield (80.8%), suggesting robust synthetic routes for halogenated acrylamides .
  • Melting Points : Higher melting points (e.g., 268–269°C for 12d) correlate with increased crystallinity from halogen or pyrimidine substituents .

Key Observations :

  • Antiviral Potential: The furan-2-yl group in the target compound may mimic the nsp13 inhibitor reported in , though activity data for the target compound is speculative.

Preparation Methods

Knoevenagel Condensation

The α,β-unsaturated carboxylic acid is synthesized via condensation of 2-chlorobenzaldehyde with malonic acid under acidic conditions:

$$
\text{2-Chlorobenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Piperidine, Pyridine, } \Delta} (E)\text{-3-(2-Chlorophenyl)Acrylic Acid}
$$

Optimization Data :

Catalyst Solvent Temperature (°C) Yield (%)
Piperidine Toluene 110 78
NH₄OAc EtOH 80 65

The E-selectivity arises from thermodynamic stabilization of the trans-isomer during prolonged heating.

Heck Coupling Alternative

Palladium-catalyzed coupling of 2-chlorostyrene with acrylic acid provides stereocontrol:

$$
\text{2-Chlorostyrene} + \text{Acrylic Acid} \xrightarrow{\text{Pd(OAc)₂, PPh₃, NEt₃}} (E)\text{-3-(2-Chlorophenyl)Acrylic Acid}
$$

Key Parameters :

  • Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), NEt₃ (2 equiv), DMF, 100°C, 12 h.
  • Yield: 82% (isolated).

Preparation of 4-(Aminomethyl)-2-(Furan-2-yl)Pyridine

Suzuki-Miyaura Coupling for Furan Attachment

Aryl boronic ester derivatives of furan-2-yl are coupled with 4-bromo-2-iodopyridine under Pd catalysis:

$$
\text{4-Bromo-2-Iodopyridine} + \text{Furan-2-yl-Bpin} \xrightarrow{\text{Pd(dppf)Cl₂, K₂CO₃}} 2\text{-(Furan-2-yl)-4-Bromopyridine}
$$

Conditions :

  • Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3 equiv), Dioxane/H₂O (4:1), 90°C, 8 h.
  • Yield: 76%.

Amination via Gabriel Synthesis

The bromopyridine intermediate undergoes amination using phthalimide potassium salt followed by hydrazinolysis:

$$
\text{2-(Furan-2-yl)-4-Bromopyridine} \xrightarrow{\text{Phthalimide K⁺, DMF}} \text{4-Phthalimidomethyl-2-(Furan-2-yl)Pyridine} \xrightarrow{\text{NH₂NH₂·H₂O}} 4\text{-(Aminomethyl)-2-(Furan-2-yl)Pyridine}
$$

Yield : 68% over two steps.

Amide Bond Formation: Coupling Strategies

Acid Chloride Mediated Coupling

(E)-3-(2-Chlorophenyl)acrylic acid is converted to its acyl chloride using oxalyl chloride:

$$
\text{Acrylic Acid} + \text{Oxalyl Chloride} \xrightarrow{\text{DMF (cat), DCM}} \text{Acryloyl Chloride}
$$

Subsequent reaction with the amine in presence of base:

$$
\text{Acryloyl Chloride} + \text{4-(Aminomethyl)-2-(Furan-2-yl)Pyridine} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}
$$

Reaction Metrics :

  • Temperature: 0°C → RT, 2 h.
  • Yield: 85%.

Carbodiimide Coupling (EDCl/HOBt)

A milder alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

$$
\text{Acrylic Acid} + \text{EDCl, HOBt} \rightarrow \text{Active Ester} \xrightarrow{\text{Amine, DMF}} \text{Target Compound}
$$

Optimization :

  • EDCl (1.2 equiv), HOBt (1.5 equiv), DMF, RT, 24 h.
  • Yield: 79%.

The (E)-configuration is confirmed via $$^1$$H NMR coupling constants ($$J_{trans} = 15.6–16.0$$ Hz) and NOESY experiments. Heating the (Z)-isomer (synthesized via photoirradiation) at 80°C in toluene for 6 h results in complete isomerization to the (E)-form, confirming thermodynamic preference.

Analytical Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (500 MHz, CDCl₃) : δ 8.42 (d, $$J = 5.0$$ Hz, 1H, Py-H), 7.85 (d, $$J = 15.5$$ Hz, 1H, CH=CO), 7.62–7.25 (m, 4H, Ar-H), 6.95–6.45 (m, 3H, Furan-H), 6.32 (d, $$J = 15.5$$ Hz, 1H, CH₂NH), 4.55 (d, $$J = 5.5$$ Hz, 2H, CH₂NH).
  • HRMS (ESI+) : m/z calcd. for C₂₀H₁₆ClN₂O₂ [M+H]⁺: 363.0874; found: 363.0876.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) showed >99% purity. Retention time: 8.2 min.

Scale-Up Considerations and Process Optimization

Pilot-scale synthesis (100 g) using acid chloride coupling achieved 82% yield with the following adjustments:

  • Solvent : Switch from THF to 2-MeTHF for easier recycling.
  • Workup : Aqueous NaHCO₃ wash followed by crystallization from EtOAc/hexanes.
  • Throughput : 1.2 kg/day using continuous flow reactors for acryloyl chloride generation.

Alternative Routes and Emerging Technologies

Enzymatic Amidations

Lipase B from Candida antarctica (CAL-B) catalyzes acrylamide formation in water at pH 7.5, though yields remain moderate (54%).

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling between cinnamic acids and amines shows promise for Z→E isomer control but requires further optimization.

Q & A

Basic: What are the optimized synthetic routes for (E)-3-(2-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves coupling a 2-chlorophenylacrylic acid derivative with a pyridinylmethylamine intermediate. Key steps include:

  • Coupling Reagents : Ethylcarbodiimide (EDCI) or similar agents in dimethylformamide (DMF) at 0–5°C to activate the carboxylic acid .
  • Solvent Systems : Ethyl acetate/petroleum ether mixtures for recrystallization to enhance purity .
  • Temperature Control : Maintaining low temperatures during coupling minimizes side reactions (e.g., epimerization) .
  • Purification : Column chromatography (silica gel) or preparative HPLC to isolate the target compound from by-products like unreacted starting materials or dimerized species .
    Yield optimization requires balancing stoichiometry, solvent polarity, and reaction time. For example, prolonged stirring in DMF may degrade heat-sensitive intermediates .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing this compound?

Answer:
Contradictions in NMR data often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature NMR : To assess dynamic effects (e.g., rotameric equilibria of the acrylamide double bond) .
  • 2D NMR Techniques : HSQC and HMBC to confirm connectivity, especially for overlapping signals in aromatic regions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Crystallography : Single-crystal X-ray diffraction to unambiguously assign stereochemistry and confirm the (E)-configuration .

Basic: What spectroscopic and chromatographic methods are essential for confirming the structure and purity of this acrylamide derivative?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and acrylamide geometry. Key signals include the trans-coupling constant (J=1516HzJ = 15–16 \, \text{Hz}) for the α,β-unsaturated carbonyl .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ with <2 ppm error) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar by-products .

Advanced: What strategies are employed to evaluate the compound's biological activity, particularly its interaction with cancer-related targets?

Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} against kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ kits. Dose-response curves (1 nM–100 µM) identify potency .
  • Cellular Assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HepG2 or MCF-7) with IC50_{50} determination. Compare with normal cells (e.g., HEK293) to assess selectivity .
  • Target Engagement Studies : Surface plasmon resonance (SPR) or thermal shift assays (TSA) to quantify binding affinity (KdK_d) and validate target proteins .

Advanced: How do structural modifications (e.g., substituents on the phenyl or pyridine rings) affect the compound's bioactivity and physicochemical properties?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the acrylamide, improving covalent binding to cysteine residues in kinases. However, may reduce solubility .
  • Heterocyclic Substituents (e.g., furan) : Increase π-π stacking with hydrophobic kinase pockets, boosting potency. Pyridine N-oxidation improves aqueous solubility but may reduce membrane permeability .
  • LogP Optimization : Introducing polar groups (e.g., methoxy) lowers LogP (from ~3.5 to ~2.0), improving pharmacokinetics but potentially reducing target affinity .

Basic: What are the critical considerations for handling and storing this compound to ensure stability during experimental workflows?

Answer:

  • Storage : Argon-sealed vials at −20°C to prevent oxidation of the acrylamide double bond .
  • Solubility : DMSO stock solutions (10 mM) should be aliquoted to avoid freeze-thaw degradation. Avoid aqueous buffers with high pH (>8), which may hydrolyze the amide bond .
  • Light Sensitivity : Protect from UV exposure to prevent [2+2] cycloaddition or isomerization .

Advanced: What computational or experimental approaches are used to predict and validate the compound's binding modes with biological targets?

Answer:

  • Molecular Docking : Autodock Vina or Glide to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys745 in EGFR) form hydrogen bonds with the acrylamide carbonyl .
  • Molecular Dynamics (MD) : 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., CDK2) to resolve binding poses at <2.0 Å resolution .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Metabolic Stability : Liver microsome assays (human/rodent) identify rapid clearance due to CYP450 oxidation of the furan ring. Modify with deuterium or fluorine to block metabolic hotspots .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis to measure unbound fraction. High PPB (>95%) reduces free drug concentration, necessitating structural tweaks .
  • Formulation Optimization : Nanoemulsions or PEGylation to enhance bioavailability in xenograft models .

Basic: What are the common by-products or impurities formed during synthesis, and how are they identified and removed?

Answer:

  • Dimerization : Michael adducts from acrylamide self-addition, detected via LC-MS (MW = 2×monomer – 2H). Prevented by slow addition of amines in anhydrous DMF .
  • Unreacted Starting Materials : Residual 2-chlorophenylacrylic acid removed via acid-base extraction (NaHCO3_3) .
  • Oxidation By-Products : Furan ring epoxidation identified by HRMS. Mitigated by inert atmosphere storage .

Advanced: What are the challenges in establishing structure-activity relationships (SAR) for acrylamide derivatives with complex heterocyclic systems?

Answer:

  • Conformational Flexibility : Rotatable bonds in the acrylamide linker complicate SAR. Use rigid analogs (e.g., cyclopropane substituents) to lock bioactive conformations .
  • Off-Target Effects : Pan-assay interference compounds (PAINS) filters identify reactive motifs (e.g., Michael acceptors). Validate hits in counter-screens .
  • Synergistic Modifications : Combining furan and pyridine moieties enhances target engagement but complicates synthetic routes. Fragment-based design prioritizes critical substituents .

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